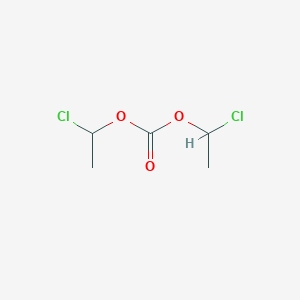

Bis(1-chloroethyl) carbonate

Description

Bis(1-chloroethyl) carbonate is a distinct organic compound that has garnered attention in specialized areas of chemical research, primarily due to its emergence as a significant process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Its study is often linked to the fields of pharmaceutical process chemistry, impurity profiling, and synthetic methodology development.

Structure

3D Structure

Properties

IUPAC Name |

bis(1-chloroethyl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFKWPWFMYRWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC(C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Direct Synthesis Approaches

Direct synthesis focuses on reaction conditions that favor the formation of bis(1-chloroethyl) carbonate as the primary product.

This compound can be intentionally synthesized by reacting 1-chloroethyl chloroformate with acetaldehyde (B116499). srce.hr This reaction is typically performed in a suitable solvent, such as 1,2-dichloroethane (B1671644). The process involves heating the solution to facilitate the reaction between the two starting materials. srce.hr In a documented procedure, the solution containing the reactants and a catalyst is heated to 80 °C for several hours to yield the desired product. srce.hr

Table 1: Reaction Parameters for Direct Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reactant 1 | 1-Chloroethyl Chloroformate | srce.hr |

| Reactant 2 | Acetaldehyde | srce.hr |

| Catalyst | Pyridine (B92270) | srce.hr |

| Solvent | 1,2-Dichloroethane | srce.hr |

| Temperature | 80 °C | srce.hr |

Catalytic agents play a significant role in the synthesis involving chloroformates and aldehydes. In the direct synthesis of this compound, a catalytic amount of a weak base like pyridine is utilized. srce.hr The catalyst is essential for promoting the reaction between the chloroformate and the aldehyde.

While specific efficiency data for various catalysts in this exact synthesis is not extensively detailed, related syntheses, such as the formation of 1-chloroethyl chloroformate, show a strong dependence on the choice of catalyst. In these related reactions, catalysts such as pyridine, N,N-dimethylaminopyridine, and various ammonium (B1175870) salts are commonly employed to enhance reaction rates and yields. google.comthieme-connect.de For instance, in the synthesis of 1-chloroethyl chloroformate from acetaldehyde, pyridine has been shown to be a highly effective catalyst compared to others. google.com The efficiency is sensitive to the molar ratio of the catalyst to the reactants, with an optimal range yielding the highest product conversion. google.com This suggests that for the synthesis of this compound, the choice and concentration of the catalytic agent are critical parameters for optimizing reaction efficiency.

Formation via Dimerization Processes

Beyond direct synthesis, this compound is frequently identified as a byproduct formed through dimerization, particularly in processes utilizing 1-chloroethyl chloroformate as a key reagent. srce.hr

The formation of this compound as an impurity can occur via the dimerization of 1-chloroethyl chloroformate. srce.hr This side reaction is observed during the synthesis of other molecules, such as in the production of 1-chloroethyl cyclohexyl carbonate, an intermediate for the drug candesartan (B1668252) cilexetil. srce.hrresearchgate.net Under the reaction conditions intended for another transformation, a portion of the 1-chloroethyl chloroformate can dimerize, leading to the presence of this compound in the reaction mixture. srce.hr The presence of this impurity is significant as it can potentially be carried through to the final active pharmaceutical ingredient, making its control essential. srce.hrnih.gov

Specific kinetic and thermodynamic data for the dimerization of 1-chloroethyl chloroformate are not extensively documented in the available literature. However, general chemical principles can provide insight. The dimerization is a competing reaction pathway, and its rate is influenced by reaction conditions such as temperature and catalyst concentration. For example, in the synthesis of the related compound 1-chloroethyl chloroformate, the formation of a similar byproduct, bis(2-chloroethyl) carbonate, was observed to increase with rising temperature, suggesting that the byproduct formation may be thermodynamically favored at higher temperatures. google.com

The dimerization likely proceeds through a nucleophilic mechanism, where the catalyst plays a role in activating the chloroformate molecule. The kinetics would be dependent on the concentration of both the 1-chloroethyl chloroformate and the catalyst. From a thermodynamic standpoint, the formation of this compound as a minor byproduct suggests that, under optimized conditions for a primary synthesis, the dimerization pathway is less favorable than the main reaction. srce.hr

Synthesis of Related Alpha-Halogenated Carbonates and Chloroformates

The synthesis of this compound is closely related to the synthesis of other α-halogenated carbonates and chloroformates, which often serve as its precursors. thieme-connect.de The term alpha-halogenated refers to the presence of a halogen atom on the carbon adjacent to the carbonyl group. libretexts.org

The key precursor, 1-chloroethyl chloroformate, is typically synthesized by reacting acetaldehyde with either phosgene (B1210022) or a phosgene substitute like trichloromethyl chloroformate. thieme-connect.degoogle.com These reactions are catalyzed by agents such as benzyltributylammonium chloride or pyridine. thieme-connect.degoogle.com

Other related α-halogenated carbonates are generally prepared by reacting 1-chloroethyl chloroformate with an alcohol. For example, 1-chloroethyl cyclohexyl carbonate is produced through the reaction of 1-chloroethyl chloroformate with cyclohexanol. researchgate.net The synthesis of these compounds highlights a common strategy where the α-chloroethyl group is introduced via the reactive 1-chloroethyl chloroformate intermediate. The general principle of α-halogenation of carbonyl compounds is a fundamental process in organic chemistry, often proceeding through an enol or enolate intermediate in acidic or basic conditions, respectively. libretexts.org

General Strategies for Alpha-Chlorinated Chloroformate Production

The synthesis of α-chlorinated chloroformates serves as a foundational step for producing various carbonate derivatives, including this compound. These reactive intermediates are typically generated through the reaction of an aldehyde with a phosgene equivalent, often in the presence of a catalyst.

One prevalent method involves the direct reaction of an aldehyde with phosgene. google.comepo.org This process is catalyzed by a range of compounds, including pyridine, N,N-dimethylaminopyridine, imidazole, tertiary aliphatic phosphines, and various substituted amides, ureas, and thioureas. epo.org More recent developments have introduced novel catalysts such as tetrasubstituted guanidines, hexasubstituted guanidinium (B1211019) halides, and other complex guanidinium salts, which have been shown to provide high yields of at least 90% based on the starting aldehyde. google.comepo.orgwipo.int The reaction essentially incorporates the phosgene molecule into the aldehyde to form the desired α-chloroalkyl chloroformate. google.com

An alternative strategy avoids the direct use of phosgene gas by employing trichloromethyl derivatives like trichloromethyl chloroformate (ClCOOCCl₃) or di(trichloromethyl) carbonate (Cl₃COCOOCCl₃), also known as triphosgene (B27547). epo.orggoogle.com In this process, the trichloromethyl compound reacts with an aldehyde in the presence of a catalyst. epo.orggoogle.com Suitable catalysts for this transformation include quaternary ammonium halides or alkali/alkaline earth metal halides sequestered by a crown ether or a cryptand, which facilitate the reaction by liberating a halide anion. google.com Pyridine and related compounds are also effective catalysts. epo.org This method is advantageous as it can circumvent the need for handling highly toxic phosgene gas directly, generating it in situ instead. thieme-connect.dekobe-u.ac.jp

A recent innovation in this field is the use of microchannel reactors for the synthesis of 1-chloroethyl chloroformate from acetaldehyde and triphosgene. google.com This approach offers significantly reduced reaction times and improved temperature control, leading to fewer by-products and higher yields, making it well-suited for industrial-scale production. google.com

Table 1: General Strategies for α-Chlorinated Chloroformate Production

| Reactants | Catalyst/Promoter | Key Features | References |

|---|---|---|---|

| Aldehyde + Phosgene | Guanidine derivatives, Pyridine, Imidazole | Direct incorporation of phosgene; high yields. | google.comepo.orgwipo.int |

| Aldehyde + Trichloromethyl Chloroformate or Di(trichloromethyl) Carbonate | Quaternary ammonium halides, Pyridine derivatives | Avoids direct handling of phosgene gas. | epo.orggoogle.com |

| Acetaldehyde + Triphosgene | Pyridine | Utilizes microchannel reactor for improved control and yield. | google.com |

| Alcohol + Chloroform (in situ phosgene generation) | UV light | Photo-on-demand synthesis. | kobe-u.ac.jp |

Analogous Synthetic Routes for Structural Variations

The synthesis of this compound itself provides a direct template for understanding how structural variations can be achieved. It has been reported that this compound can form as a by-product during the synthesis of other compounds. srce.hrnih.govresearchgate.net Specifically, it can be formed via the partial dimerization of 1-chloroethyl chloroformate under certain reaction conditions. srce.hr A more direct synthesis involves the reaction of 1-chloroethyl chloroformate with acetaldehyde in the presence of a catalytic amount of pyridine in a solvent like 1,2-dichloroethane at elevated temperatures (e.g., 80 °C). srce.hr

This core reaction can be adapted to produce a variety of structurally analogous carbonates. By altering the starting chloroformate and the aldehyde or alcohol, different symmetrical and unsymmetrical carbonates can be synthesized. For instance, the synthesis of various alkyl 1-chloroalkyl carbonates has been described, which are valuable reagents for producing carbamates and for the protection of amino groups. epa.gov

Structural variations are not limited to linear carbonates. Analogous synthetic principles are applied to create cyclic carbonates. For example, α-alkylidene cyclic carbonates can be synthesized from propargylic alcohols and carbon dioxide using copper or silver-based catalytic systems. rsc.orgrsc.org These reactions represent a formal cycloaddition and demonstrate the versatility of carbonate synthesis methodologies to create diverse molecular architectures. rsc.org While structurally distinct from this compound, the underlying principle of forming a carbonate ester linkage is a common thread.

Further variations can be seen in the synthesis of other chloroalkyl-containing compounds. For example, the reaction of aniline (B41778) derivatives with bis-(2-chloroethyl)amine or tert-butyl bis-(2-chloroethyl) carbamate (B1207046) is used to form piperazine (B1678402) rings, showcasing how the chloroethyl moiety is incorporated into different functional group scaffolds. mdpi.comresearchgate.net

Table 2: Analogous Synthetic Routes for Carbonate Structural Variations

| Target Structure | Reactants | Catalyst/Conditions | Key Features | References |

|---|---|---|---|---|

| This compound | 1-Chloroethyl chloroformate + Acetaldehyde | Pyridine, 1,2-dichloroethane, 80 °C | Dimerization/condensation reaction. | srce.hr |

| Alkyl 1-chloroalkyl carbonates | Corresponding chloroformates and alcohols | General esterification conditions | Creates unsymmetrical carbonates for use as reagents. | epa.gov |

| α-Alkylidene cyclic carbonates | Propargylic alcohols + Carbon dioxide | Copper(I) or Silver(I) complexes | Cycloaddition to form cyclic structures. | rsc.orgrsc.org |

| Piperazine derivatives | Aniline derivative + Bis-(2-chloroethyl)amine or its carbamate derivative | High temperature or microwave irradiation | Incorporation of chloroethyl groups to form heterocyclic structures. | mdpi.comresearchgate.net |

Mechanistic Investigations of Reactivity

Nucleophilic Attack and Substitution Pathways

The core of Bis(1-chloroethyl) carbonate's reactivity lies in its susceptibility to nucleophilic attack, leading to a variety of substitution products.

The chlorine atom in the 1-chloroethyl group of this compound serves as a leaving group in nucleophilic substitution reactions. The carbon atom to which the chlorine is attached is electrophilic due to the electron-withdrawing inductive effect of the adjacent oxygen atom of the carbonate moiety and the chlorine atom itself. This polarization of the C-Cl bond makes the carbon atom a prime target for nucleophiles.

The reactivity of α-chloroalkyl carbonates, such as this compound, is a classic example of the principles of Hard and Soft Acids and Bases (HSAB) theory. thieme-connect.de The electrophilic carbonyl carbon of the carbonate group is considered a "hard" electrophilic center, while the sp³-hybridized carbon atom bearing the chlorine is a "softer" electrophilic center. thieme-connect.de Consequently, "hard" nucleophiles, such as fluoride (B91410) ions, preferentially attack the carbonyl carbon, whereas "soft" nucleophiles, like iodide ions, favor attacking the α-carbon, leading to the displacement of the chloride ion. thieme-connect.de

The substitution of the chlorine atoms in this compound can proceed via different mechanisms, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Generally, these reactions follow SN1 or SN2 pathways.

Stronger nucleophiles and polar aprotic solvents tend to favor an SN2 mechanism. In this bimolecular process, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

In the presence of polar protic solvents or with less potent nucleophiles, an SN1-type mechanism may be favored. This pathway involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized oxocarbenium ion intermediate. This carbocation is then rapidly attacked by the nucleophile.

The versatility of this compound as an alkylating agent is evident in its reactions with a range of nucleophiles. For instance, reactions with alcohols or amines would lead to the formation of the corresponding ethers or amines, respectively. The use of 1-chloroethyl carbonates to introduce the 1-ethoxycarbonyloxyethyl (ECE) protecting group in the synthesis of antibiotics like bacampicillin (B1208201) highlights their utility in forming new C-O bonds. thieme-connect.de

Table 1: Reactivity of Chloroalkyl Carbonates with Different Nucleophiles

| Nucleophile Type | Predominant Reaction Site | Expected Product |

|---|---|---|

| Hard (e.g., F⁻) | Carbonyl Carbon | Acyl Fluoride (after decomposition) |

| Soft (e.g., I⁻) | α-Carbon (C-Cl) | Bis(1-iodoethyl) carbonate |

| Alcohols (ROH) | α-Carbon (C-Cl) | Bis(1-alkoxyethyl) carbonate |

| Amines (RNH₂) | α-Carbon (C-Cl) | Bis(1-aminoethyl) carbonate |

This table is illustrative and based on the general reactivity of α-chloroalkyl carbonates.

Hydrolytic Stability and Degradation Mechanisms

The stability of this compound in aqueous environments is limited, as it is susceptible to hydrolysis, which can proceed through different pathways.

The hydrolysis of this compound involves the cleavage of the ester linkages and/or the carbon-chlorine bonds. The hydrolysis of related compounds, such as bis(2-chloroethyl) carbonate, yields the corresponding alcohol (2-chloroethanol), carbonic acid (which decomposes to CO₂), and chloride ions. smolecule.com For this compound, hydrolysis is expected to ultimately produce acetaldehyde (B116499), carbon dioxide, and hydrochloric acid.

The kinetics of hydrolysis for similar compounds, like alkyl chloroformates, have been studied extensively. researchgate.net These studies indicate that the mechanism can shift from bimolecular (SN2-like) to unimolecular (SN1-like) depending on the structure of the alkyl group. researchgate.net For 1-chloroethyl chloroformate, a related structure, the solvolysis is suggested to proceed through a unimolecular ionization mechanism. researchgate.net This suggests that the hydrolysis of this compound may also proceed via an SN1 pathway involving the formation of an oxocarbenium ion intermediate.

Table 2: Expected Products from the Complete Hydrolysis of this compound

| Reactant | Products |

|---|

The conditions under which hydrolysis occurs significantly impact the reaction pathway and the rate of degradation. The pH of the solution is a critical factor.

Acidic Conditions: Under acidic conditions, the hydrolysis can be catalyzed by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Neutral/Basic Conditions: In neutral or basic media, hydroxide (B78521) ions, being stronger nucleophiles than water, will attack the electrophilic centers more readily. This can lead to a faster rate of hydrolysis. For related nitrogen mustards, reactions in bicarbonate-buffered solutions show rapid initial cyclization followed by slower hydrolysis. dtic.mil

The polarity of the solvent also plays a crucial role. More polar solvents can better stabilize the charged intermediates and transition states involved in both SN1 and SN2 hydrolysis mechanisms, thereby accelerating the reaction rate.

Intramolecular Rearrangements and Cyclization Mechanisms

While direct evidence for intramolecular rearrangements of this compound is not extensively documented in the public literature, the structural motifs present in the molecule suggest the potential for such reactions. In analogous systems, such as nitrogen and sulfur mustards, intramolecular cyclization is a well-known phenomenon. unive.it These compounds readily form cyclic aziridinium (B1262131) or episulfonium ions, respectively, through intramolecular nucleophilic attack of the heteroatom on the carbon bearing the chlorine. unive.it

In the case of this compound, an analogous intramolecular cyclization is less likely due to the lower nucleophilicity of the ether and carbonyl oxygens compared to nitrogen or sulfur. However, under specific conditions, such as in the presence of a strong Lewis acid, rearrangement or cyclization reactions could potentially be induced. For instance, intramolecular cycloadditions have been observed in other polychlorinated systems under thermal or catalytic conditions. ucla.edu

It is also conceivable that under certain conditions, rearrangement could occur following the initial loss of a chloride ion to form the oxocarbenium intermediate, which could then undergo further reaction. However, without specific experimental data, such pathways remain speculative.

Potential for Thiiranium Ion Intermediates in Haloalkyl Reactivity

The reactivity of haloalkyl compounds can, in the presence of sulfur nucleophiles, be significantly influenced by the formation of cyclic thiiranium ion intermediates. While direct evidence for the participation of thiiranium ions in the reactivity of this compound is not extensively documented, the general mechanism is well-established for β-haloalkyl sulfides. nih.gov This mechanism involves the intramolecular attack of a sulfur atom on the carbon bearing the halogen, a process known as anchimeric assistance or neighboring group participation. nih.govepdf.pub

Thiiranium ions are three-membered rings containing a positively charged sulfur atom and are potent electrophiles. nih.gov Their formation can accelerate nucleophilic substitution reactions by several orders of magnitude compared to analogous compounds lacking the participating sulfur group. nih.gov The reaction of a β-haloalkyl sulfide (B99878) proceeds through this cyclic intermediate, which is then opened by a nucleophile. This pathway often dictates the stereochemical outcome of the reaction. epdf.pub For instance, nucleophilic substitution on a haloalkyl compound that proceeds via a thiiranium ion intermediate can result in retention of configuration. epdf.pub

In the context of this compound, should the compound be subjected to reaction with a sulfur-containing nucleophile, the formation of a transient thiiranium-like intermediate could be a plausible, albeit temporary, mechanistic step influencing the reaction's pathway and products. The formation of such intermediates is a cornerstone of understanding reactivity in many organosulfur compounds. nih.gov

Mechanistic Analogies with Other Chloroethyl Compounds

The reactivity of this compound can be understood by drawing parallels with structurally similar chloroethyl compounds, most notably 1-chloroethyl chloroformate (1-CECF). 1-CECF is a well-known reagent used for the N-dealkylation of tertiary amines, particularly in the synthesis of morphinane derivatives. ajrconline.orggoogle.com This reaction proceeds through the formation of an unstable carbamate (B1207046) intermediate, which subsequently decomposes to yield the secondary amine. ajrconline.org The carbonate linkage in this compound is mechanistically related to the carbamate intermediate formed in these dealkylation reactions.

Furthermore, 1-chloroethyl chloroformate is employed as a catalyst for the highly efficient and chemoselective cleavage of silyl (B83357) ethers. researchgate.net Its utility in this context, where it acts as a source for anhydrous HCl, demonstrates the high reactivity of the 1-chloroethyl group. researchgate.net The ability to control the extent of the reaction by modulating the amount of the chloroformate reagent and the reaction time highlights a strategy to achieve selectivity, which is also relevant to controlling reactions involving this compound. researchgate.net

The general class of alkyl chloroformates, to which 1-CECF belongs, is widely used as derivatizing agents in analytical chemistry, for example, to make compounds more amenable to gas chromatography analysis. researchgate.netscience.gov These reactions typically involve the conversion of polar functional groups like amines and phenols into less polar carbamates and carbonates, respectively. researchgate.net This broad utility underscores the inherent reactivity of the chloroformate group and, by analogy, the carbonate group in this compound, towards nucleophilic attack.

Dimerization Mechanisms and Byproduct Formation

Elucidation of 1-Chloroethyl Chloroformate Dimerization

This compound can be considered a structural dimer derived from 1-chloroethyl chloroformate (1-CECF). While its formation is not always the primary goal, it can arise as a byproduct in reactions involving 1-CECF or its precursors. The synthesis of 1-CECF itself involves the reaction of acetaldehyde with phosgene (B1210022), triphosgene (B27547), or trichloromethyl chloroformate in the presence of a catalyst. google.comchemicalbook.comgoogle.com

The formation of dimeric impurities is a known issue in related chemical processes. For example, in the synthesis of N-Methyl paroxetine, a dimer-type impurity was observed to form from the reaction of a mesylate intermediate with a carbinol intermediate that was present due to hydrolysis. ajrconline.org A similar mechanism could lead to the formation of this compound. If 1-CECF undergoes partial hydrolysis, it could form 1-chloroethanol (B3344066). This alcohol could then act as a nucleophile, attacking a second molecule of 1-CECF to yield the this compound dimer and hydrochloric acid.

In a different context, the formation of a carbonyl-linked dimer has been noted as a byproduct during a trapping reaction with ethyl chloroformate. sci-hub.se This suggests that under certain conditions, chloroformates can participate in self-condensation or dimerization reactions. The precise mechanism for the formation of this compound as a byproduct would depend heavily on the specific reaction conditions, including the presence of nucleophiles like water, the catalyst used, and the temperature.

Control Strategies for Minimizing Dimerization

Minimizing the formation of dimeric byproducts such as this compound is crucial for ensuring product purity and maximizing the yield of the desired compound. Several process control strategies can be employed to achieve this.

One effective strategy is to control the rate of addition of the reactive intermediate. ajrconline.org In a process where a dimer impurity was formed, it was found that the slow addition of the intermediate as a solution, rather than rapid addition as a solid powder, significantly improved the quality of the final product by suppressing the side reaction. ajrconline.org This principle of maintaining a low concentration of a highly reactive species can be directly applied to syntheses involving 1-chloroethyl chloroformate to minimize its dimerization.

Precise temperature control is another critical factor. A patent for the synthesis of 1-chloroethyl chloroformate describes the use of a microchannel reactor to achieve superior heat transfer compared to traditional batch reactors. google.com This improved temperature control shortens the reaction time and avoids byproducts that can be generated by temperature fluctuations, thus improving product selectivity and yield. google.com

Furthermore, controlling the stoichiometry of reagents is essential. In the chemoselective deprotection of silyl ethers using 1-chloroethyl chloroformate, controlling the amount of the chloroformate reagent is key to preventing unwanted side reactions. researchgate.net By carefully managing the quantity of reactive species, reaction time, and temperature, the formation of undesired byproducts like this compound can be effectively suppressed, leading to a cleaner reaction profile and a higher quality product.

Role in Organic Synthesis and Chemical Transformations

Intermediate in Pharmaceutical Synthesis

The 1-chloroethyl carbonate moiety is a key functional group for synthesizing orally administered prodrugs. This group is designed to be cleaved by esterases in the body, releasing the active drug.

Candesartan (B1668252) cilexetil is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. The "cilexetil" portion of the molecule is a prodrug ester, specifically a (1-cyclohexyloxycarbonyloxy)ethyl group, which improves the drug's absorption. The key reagent for introducing this group is 1-chloroethyl cyclohexyl carbonate. In the synthesis process, the protected candesartan molecule is esterified using 1-chloroethyl cyclohexyl carbonate in the presence of a base like potassium carbonate. This reaction attaches the cilexetil ester to the candesartan core. The purity of the 1-chloroethyl cyclohexyl carbonate is critical, as it is considered a potential genotoxic impurity in the final drug product and its levels must be carefully controlled alentris.orggoogle.comchinjmap.com.

The prodrug strategy employed for candesartan cilexetil is a widely recognized approach to enhance the bioavailability of drugs with poor absorption characteristics. Angiotensin II receptor blockers (ARBs), often called "sartans," are a class of drugs where this strategy is applicable. The use of a labile ester, such as the one derived from a 1-chloroethyl carbonate derivative, allows the parent drug to be effectively absorbed and then hydrolyzed in the intestinal wall or liver to release the active candesartan moiety. This principle can be extended to other ARBs or drug candidates facing similar pharmacokinetic challenges, making reagents that can install such promoieties valuable in pharmaceutical development.

Cefpodoxime (B17579) proxetil is a third-generation oral cephalosporin (B10832234) antibiotic. Similar to candesartan cilexetil, it is a prodrug designed to increase oral bioavailability. The "proxetil" moiety is a 1-(isopropoxycarbonyloxy)ethyl group. The synthesis of this antibiotic involves the esterification of the cefpodoxime acid core. This is achieved using 1-iodoethyl isopropyl carbonate lupinepublishers.comnih.govresearchgate.net. This iodo-derivative is a more reactive agent for the esterification step and is prepared from its chloro-precursor, 1-chloroethyl isopropyl carbonate lupinepublishers.com. The synthesis of 1-chloroethyl isopropyl carbonate is accomplished by reacting 1-chloroethyl chloroformate with isopropanol (B130326) in the presence of a base lupinepublishers.com. This multi-step process highlights the importance of 1-chloroethyl carbonate derivatives as essential building blocks for complex pharmaceutical prodrugs.

Table 1: Pharmaceutical Prodrugs Synthesized Using 1-Chloroethyl Carbonate Derivatives

| Drug Name | Therapeutic Class | Key Reagent | Purpose of Reagent |

|---|---|---|---|

| Candesartan Cilexetil | Angiotensin II Receptor Antagonist | 1-Chloroethyl cyclohexyl carbonate | Introduces the "cilexetil" prodrug ester to improve oral bioavailability. |

| Cefpodoxime Proxetil | Cephalosporin Antibiotic | 1-Iodoethyl isopropyl carbonate (derived from 1-chloroethyl isopropyl carbonate) | Introduces the "proxetil" prodrug ester to enhance absorption. lupinepublishers.comnih.gov |

Reagent for Carbonate and Chloroformate Chemistry

As a derivative of carbonic acid, bis(1-chloroethyl) carbonate belongs to a class of compounds used as reagents to introduce carbonyl groups or to act as substitutes for highly toxic phosgene (B1210022).

Phosgene (COCl₂) is a versatile but extremely toxic gas used in many industrial chemical processes. Due to the hazards associated with its handling, solid phosgene equivalents have been developed. The most well-known and widely used substitute is bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) wikipedia.orgsigmaaldrich.com. Triphosgene is a stable, crystalline solid that is easier and safer to handle, transport, and store than gaseous phosgene wikipedia.org. In chemical reactions, it decomposes to release three molecules of phosgene, allowing it to be used in a wide range of transformations, including the synthesis of carbonates, ureas, chloroformates, and isocyanates researchgate.netresearchgate.netgoogle.com. Although it is considered a safer alternative, its vapor pressure is high enough to produce toxic concentrations, and it is assumed to carry similar risks to phosgene itself wikipedia.orgdcfinechemicals.com.

While this compound shares a basic structural motif with triphosgene, its application as a direct phosgene equivalent is not well-documented in scientific literature. The reactivity of triphosgene is derived from the highly electron-withdrawing trichloromethyl groups, facilitating its decomposition into phosgene. The monochloroethyl groups on this compound are less electron-withdrawing, suggesting a different reactivity profile.

Table 2: Comparison of Phosgene and Bis(trichloromethyl) Carbonate (Triphosgene)

| Property | Phosgene | Bis(trichloromethyl) Carbonate (Triphosgene) |

|---|---|---|

| Formula | COCl₂ | C₃Cl₆O₃ |

| State at STP | Gas | Crystalline Solid wikipedia.org |

| Boiling Point | 8 °C | 206 °C wikipedia.org |

| Melting Point | -132 °C | 80 °C wikipedia.org |

| Primary Use | Reagent for synthesis of carbonates, isocyanates, etc. | Safer, solid substitute for phosgene. wikipedia.orgsigmaaldrich.com |

| Reactivity | Highly reactive gas. sigmaaldrich.com | Decomposes to 3 equivalents of phosgene. wikipedia.org |

Phosgene and its equivalents like triphosgene are powerful reagents for the synthesis of various carbonyl derivatives. They react with alcohols to form carbonates and with amines to form ureas wikipedia.org. Furthermore, their ability to react with bifunctional molecules makes them useful for constructing heterocyclic compounds. For example, triphosgene can react with 1,2-diols or 1,2-diamines to yield cyclic carbonates and ureas, respectively. These reactions are fundamental in organic synthesis for creating complex molecular architectures and for installing protecting groups. While the use of triphosgene for these purposes is extensively documented, similar applications for this compound in the synthesis of carbonyl derivatives and heterocyclic compounds are not prominently reported in the available literature.

Information Scarcity Precludes Detailed Analysis of this compound in Organic Synthesis

While general principles of organic chemistry suggest that the α-chloroethyl groups in this compound could potentially serve as electrophilic sites for nucleophilic substitution reactions, no specific studies detailing such transformations have been identified. The chlorine atoms, being attached to a carbon adjacent to an oxygen atom of the carbonate group, are expected to be labile and thus act as leaving groups. This would theoretically allow for the introduction of a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. However, without experimental data from peer-reviewed literature, any discussion on reaction mechanisms, scope, and yields would be speculative.

Similarly, information regarding strategies for modifying the this compound scaffold is not present in the accessible scientific domain. Research on related compounds, such as 1-chloroethyl cyclohexyl carbonate, indicates that the chloroethyl moiety can be displaced by nucleophiles. This suggests a potential avenue for the functionalization of this compound, but direct evidence for such reactions on the target molecule is absent.

The lack of available data prevents the creation of the requested detailed article, including data tables and specific research findings. Further experimental research and publication in scientific journals are required to elucidate the chemical behavior and synthetic potential of this compound.

Analytical Chemistry Research and Method Development

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, especially when coupled with mass spectrometry, are fundamental in the separation and quantitative analysis of bis(1-chloroethyl) carbonate from complex matrices.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the detection and quantification of this compound. Its suitability stems from the compound's volatility, which allows for its separation in the gas phase. In typical GC-MS analysis, the sample is injected into a heated inlet, where this compound is vaporized and transferred onto a chromatographic column by a carrier gas, commonly helium. The separation is achieved based on the compound's affinity for the stationary phase of the column and its boiling point.

While specific standardized methods for this compound are not extensively detailed in publicly available literature, the principles of GC-MS analysis for related carbonate esters and chlorinated compounds are well-established and would be adapted for this purpose. A common approach would involve a capillary column with a non-polar or medium-polarity stationary phase.

Following separation, the compound is ionized, typically through electron ionization (EI), which results in a characteristic fragmentation pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by focusing on specific fragment ions of this compound.

Table 1: Postulated GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| GC System | Agilent 7890B GC system or equivalent |

| Column | SPB®-624 Capillary GC column (60 m x 0.32 mm, df 1.8 µm) or similar |

| Oven Program | Initial temp: 45°C (1 min hold), ramp at 10°C/min to 200°C (3 min hold) |

| Injector Temperature | 200°C |

| Carrier Gas | Helium, constant flow |

| Split Ratio | 150:1 or as needed for concentration |

| MS System | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 35-250) for identification; Selected Ion Monitoring (SIM) for quantification |

Note: This table represents a hypothetical, yet typical, set of parameters for the GC-MS analysis of a compound like this compound, based on methods for similar analytes.

For trace-level detection and quantification of this compound, especially in complex matrices where chemical noise is high, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers significant advantages in sensitivity and specificity. This technique utilizes a triple quadrupole mass analyzer to perform collision-induced dissociation (CID) of a selected precursor ion, generating specific product ions.

The process involves selecting a characteristic precursor ion of this compound from the initial mass spectrum. This ion is then fragmented in a collision cell, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) approach drastically reduces background interference, leading to lower limits of detection (LOD) and quantification (LOQ). The selectivity of GC-MS/MS is particularly valuable when analyzing for impurities that could impact the safety and efficacy of pharmaceutical products. The development of a GC-MS/MS method for this compound would involve the careful selection of precursor-to-product ion transitions to ensure the highest degree of confidence in its identification and quantification.

Spectroscopic Characterization and Impurity Identification

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and the identification of any co-occurring impurities.

High-resolution mass spectrometry (HRMS), often coupled with gas or liquid chromatography, provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, HRMS can confirm its molecular formula (C₅H₈Cl₂O₃) by measuring the mass of its molecular ion with a high degree of precision.

Furthermore, the fragmentation patterns obtained from HRMS can be used to piece together the compound's structure. By analyzing the exact masses of the fragment ions, chemists can deduce the chemical formulas of these fragments, providing strong evidence for the connectivity of the atoms within the molecule. This is particularly useful for distinguishing between isomers and identifying unknown impurities that may have similar nominal masses but different elemental compositions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl (CH₃) and methine (CH) protons of the 1-chloroethyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide definitive information about the structure.

Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (C=O), the methine carbon bonded to chlorine and oxygen, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment and confirm the presence of the carbonate and 1-chloroethyl moieties.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Varies | Quartet | -O-CH(Cl)-CH₃ |

| ¹H | Varies | Doublet | -O-CH(Cl)-CH₃ |

| ¹³C | Varies | Singlet | C=O |

| ¹³C | Varies | Singlet | -O-CH(Cl)-CH₃ |

| ¹³C | Varies | Singlet | -O-CH(Cl)-CH₃ |

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. The data presented here are based on publicly available spectral information.

In addition to MS and NMR, other spectroscopic techniques can provide complementary information for a comprehensive analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the carbonate group, typically in the region of 1750-1800 cm⁻¹. Other significant absorptions would include those for the C-O stretching and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is often complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is well-suited for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the carbon-chlorine and the carbonate backbone vibrations.

Together, these chromatographic and spectroscopic techniques provide a powerful toolkit for the detection, quantification, and detailed structural characterization of this compound and its related impurities, ensuring the quality and safety of materials in which it may be present.

Method Validation and Regulatory Compliance in Pharmaceutical Analysis

Method validation is a critical aspect of analytical chemistry in the pharmaceutical industry, ensuring that the analytical procedures employed are suitable for their intended purpose. This involves demonstrating that a method is accurate, precise, reproducible, and robust. For impurities in active pharmaceutical ingredients (APIs), regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines to ensure the safety and efficacy of drug products. The control of potentially genotoxic impurities is of particular concern, necessitating highly sensitive and specific analytical methods.

Establishment of Detection and Quantification Limits

The establishment of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a fundamental component of validating an analytical method for impurities. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For "this compound," an impurity that can arise during the synthesis of certain APIs, its detection and quantification at trace levels are crucial. While a specific validated method for "this compound" with established LOD and LOQ values is not extensively detailed in publicly available literature, the analytical techniques and validation parameters for structurally similar and related compounds provide a strong indication of the methodologies that would be applied.

Gas chromatography-mass spectrometry (GC-MS) is a preferred technique for the analysis of volatile and semi-volatile impurities like "this compound". chromatographyonline.com In a study related to the synthesis of candesartan (B1668252) cilexetil, traces of "this compound" were detected via GC-MS in the intermediate 1-chloroethyl cyclohexyl carbonate. srce.hr This highlights the suitability of GC-MS for its detection.

In the context of impurity analysis in the synthesis of candesartan cilexetil, a detection limit for a final chloroalkyl carbonate ester impurity, to which "this compound" is a precursor, was determined to be 50 mg L–1 based on the signal-to-noise ratio. srce.hr

For a structurally analogous compound, 1-chloroethyl cyclohexyl carbonate, a validated GC-MS/MS method has been established for its determination in candesartan cilexetil tablets. The validation of this method provides a relevant example of the performance characteristics that would be expected for a method targeting "this compound".

| Parameter | Value | Method | Compound |

|---|---|---|---|

| Limit of Detection (LOD) | 2.2 ng·mL–1 | GC-MS/MS | 1-Chloroethyl cyclohexyl carbonate |

| Limit of Quantification (LOQ) | 4.4 ng·mL–1 | GC-MS/MS | 1-Chloroethyl cyclohexyl carbonate |

| Linearity Range | 4.4−437.8 ng·mL–1 | GC-MS/MS | 1-Chloroethyl cyclohexyl carbonate |

| Average Recovery | 95.6% | GC-MS/MS | 1-Chloroethyl cyclohexyl carbonate |

The development of such a method for "this compound" would involve similar validation parameters to ensure its reliability for impurity testing in pharmaceutical ingredients.

Strategies for Impurity Profiling and Control in Active Pharmaceutical Ingredients

Impurity profiling is the systematic identification and quantification of impurities in an API. A comprehensive impurity profile is a regulatory requirement and is essential for ensuring the quality, safety, and consistency of the final drug product. The control of impurities is achieved through a deep understanding of the synthetic process and the implementation of effective control strategies.

"this compound" has been identified as a process-related impurity and a precursor to other impurities in the synthesis of APIs like candesartan cilexetil. srce.hr Its formation can occur through the partial dimerization of 1-chloroethyl chloroformate, a reagent used in the synthesis. srce.hr The presence of "this compound" has been correlated with the formation of a final chloroalkyl carbonate ester impurity, emphasizing the importance of its control. srce.hr

Effective strategies for the control of "this compound" and other process-related impurities involve a multi-faceted approach focused on the manufacturing process.

Process Understanding and Control:

A thorough understanding of the reaction mechanism and kinetics is the foundation of impurity control. For "this compound," this includes understanding the conditions that favor the dimerization of 1-chloroethyl chloroformate. Key process parameters that can be controlled to minimize the formation of this impurity include:

Temperature: Conducting the reaction at low temperatures can help to control the reaction rate and minimize the formation of impurities.

Stoichiometry: Careful control of the molar ratio of reactants and reagents is crucial. For instance, in related reactions, utilizing an excess of a base like potassium carbonate can help reduce the amount of residual reactive precursors.

Reaction Time: Optimizing the reaction time can prevent the prolonged exposure of reactants to conditions that may lead to side reactions and impurity formation.

Real-Time Monitoring:

The implementation of Process Analytical Technology (PAT) allows for the real-time monitoring of chemical reactions. Spectroscopic techniques can be used for in-situ monitoring, which could potentially detect the emergence of key impurities like "this compound," enabling immediate process adjustments to minimize their formation.

Purge Studies:

"Spike and purge" studies are conducted to understand the fate of an impurity throughout the manufacturing process. In such studies, a known amount of the impurity is intentionally added ("spiked") into the reaction mixture. The subsequent process steps are then monitored to determine how effectively the impurity is removed or "purged." This data is critical for establishing appropriate specifications for raw materials and intermediates.

| Control Strategy | Parameter to Control | Rationale for "this compound" |

|---|---|---|

| Process Optimization | Temperature | Lower temperatures can reduce the rate of dimerization of 1-chloroethyl chloroformate. |

| Process Optimization | Stoichiometry | Precise control of reactant ratios can minimize unreacted starting materials that could form by-products. |

| Process Analytical Technology (PAT) | In-process concentration | Real-time monitoring can detect the formation of "this compound" and allow for immediate corrective action. |

| Purification | Crystallization/Chromatography | Effective purification steps are designed to remove impurities like "this compound" from the final API. |

By implementing these control strategies, pharmaceutical manufacturers can ensure that the levels of "this compound" and other impurities in the final API are consistently below the limits set by regulatory authorities, thereby ensuring the quality and safety of the medication.

Toxicological Implications and Risk Assessment in Pharmaceutical Science

Genotoxic Potential and Mechanisms of Action

The genotoxic profile of Bis(1-chloroethyl) carbonate is a subject of concern due to its potential to interact with genetic material, leading to mutations and potential carcinogenicity.

The genotoxicity of this compound stems from its chemical structure, specifically the presence of two 1-chloroethyl groups. These moieties are reactive alkylating agents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. Within a biological system, this reactivity allows the compound to interact with nucleophilic sites in macromolecules, most critically DNA.

The proposed mechanism involves the alkylation of nucleophilic centers in DNA bases, such as the N7 position of guanine. This interaction can form DNA adducts, which are covalent modifications of the DNA structure. If not repaired by cellular mechanisms, these adducts can interfere with DNA replication and transcription, leading to mispairing of bases, DNA strand breaks, and ultimately, gene mutations. This ability to covalently bind to DNA is a well-established mechanism for genotoxicity and is a key concern for compounds containing haloalkyl groups.

This compound has been identified as a potentially hazardous, process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). researchgate.netsrce.hrnih.gov Notably, its presence has been investigated during the manufacturing process of Candesartan (B1668252) Cilexetil, an antihypertensive drug. researchgate.netsrce.hr In these processes, related compounds like 1-chloroethyl cyclohexyl carbonate are used as key intermediates. researchgate.net Investigations have suggested that this compound could be a precursor to the formation of other chloro-alkyl carbonate ester impurities found in the final drug substance. researchgate.netsrce.hrnih.govresearchgate.net Given its genotoxic potential, regulatory guidelines mandate strict control over the levels of such impurities in the final API to ensure patient safety. researchgate.netnih.gov

| Pharmaceutical Process | Role of this compound | Key Findings | References |

|---|---|---|---|

| Synthesis of Candesartan Cilexetil (TCV-116) | Potential precursor to a process-related impurity | A direct correlation was found between the presence of this compound in a key reagent and the final chloroalkyl carbonate ester impurity in the drug intermediate. | srce.hr |

| General API Synthesis | Hazardous Impurity | Identified as a hazardous impurity that should be kept below allowed limits if transferred to the final API stage. | researchgate.netnih.gov |

The genotoxic potential of this compound can be predicted by identifying "structural alerts," which are specific molecular substructures known to be associated with toxicity. For haloalkyl carbonates, the primary structural alert is the aliphatic halide functional group. researchgate.netresearchgate.net

Chemicals containing alkyl halides are known to be reactive towards biological nucleophiles, a key mechanism for genotoxicity. researchgate.netnih.gov The presence of a chlorine atom on an ethyl group attached to a carbonate linker makes the compound susceptible to acting as an alkylating agent. Computational models and expert systems, such as those based on Quantitative Structure-Activity Relationship (QSAR) principles, use these alerts to flag compounds for potential mutagenicity and carcinogenicity. nih.govnih.gov The presence of this alert in this compound necessitates its classification as a potential genotoxic impurity requiring stringent control. researchgate.netcanada.ca

| Structural Alert Class | Specific Moiety in this compound | Associated Risk | References |

|---|---|---|---|

| Aliphatic Halides | 1-chloroethyl group (-CH(Cl)CH₃) | Potential for DNA alkylation, leading to mutagenicity and carcinogenicity. | researchgate.netresearchgate.netnih.gov |

| Alkylating Agents | The entire chloroethyl carbonate structure | Formation of covalent adducts with DNA and proteins. | nih.gov |

Formation and Control of Impurities in Drug Substance

Understanding the formation pathways of this compound is crucial for developing strategies to control its presence in pharmaceutical products.

This compound is typically not a desired product but a process-related impurity. Research indicates its formation can occur during the synthesis of haloalkyl carbonate reagents themselves. srce.hr A specific pathway involves the partial dimerization of 1-chloroethyl chloroformate, a common reagent used to create prodrug esters. srce.hr This dimerization can happen under certain reaction conditions used during the synthesis of other essential intermediates. srce.hr

Mitigation strategies are focused on both preventing its formation and removing it during purification:

Control of Reagents: Ensuring the high purity of starting materials, such as 1-chloroethyl chloroformate, is critical. Traces of this compound in a reagent can carry through the synthesis and lead to the formation of related impurities in the final product. srce.hr

Process Optimization: Regulating the synthesis process is essential to minimize the production of this impurity. researchgate.netsrce.hrnih.gov This includes controlling reaction stoichiometry and temperature.

Purification: After synthesis, purification steps such as fractional distillation or column chromatography can be employed to reduce the levels of this compound and other related impurities.

The conditions under which a synthesis is performed have a direct impact on the level of impurities like this compound. Studies have shown a strong correlation (R=0.99) between the amount of this compound present as an impurity in the starting reagent (1-chloroethyl cyclohexyl carbonate) and the level of the final chloroalkyl carbonate ester impurity in the synthesized drug intermediate. srce.hr This indicates that the impurity is formed due to the presence of this compound in the reagent rather than during the subsequent esterification reaction itself. srce.hr

Furthermore, temperature can play a significant role. In the synthesis of the related compound 1-chloroethyl chloroformate, increasing the reaction temperature was shown to decrease the yield and selectivity, while increasing the formation of the by-product bis(2-chloroethyl) carbonate. google.com This suggests that lower temperatures are preferable to minimize the formation of such dimerized carbonate impurities. The synthesis must be carefully regulated to minimize the dimerization of reactive precursors like 1-chloroethyl chloroformate. srce.hr

Comparative Toxicological Studies with Related Chloroethyl Compounds

The toxicological profile of this compound is significantly informed by comparative analysis with other chloroethyl compounds. These studies help to elucidate its potential mechanisms of toxicity and to contextualize its risk profile within the broader class of haloalkyl agents. By examining structural analogues and compounds with similar reactive moieties, a clearer understanding of its potential biological effects can be achieved.

Analogies with Bis(chloromethyl)ether and Other Carcinogens

Bis(chloromethyl)ether (BCME) is a potent, well-documented human carcinogen, and its toxicological profile provides a critical reference point for assessing the risks associated with this compound. nih.govnih.govwikipedia.org BCME is a strong alkylating agent, a characteristic that is central to its carcinogenicity. nih.goviarc.fr This reactivity allows it to form covalent bonds with nucleophilic sites in cellular macromolecules, including DNA. The formation of DNA adducts can lead to mutations and chromosomal aberrations, key events in the initiation of cancer. nih.govpsu.edu

Studies have shown that BCME is carcinogenic in multiple animal species through various routes of exposure, including inhalation and skin application, inducing tumors primarily in the respiratory tract and at the site of application. nih.govnih.goviarc.frpsu.edu In humans, occupational exposure to BCME has been strongly linked to an increased risk of lung cancer. nih.govpsu.edu

The structural similarity between this compound and BCME, both being haloalkyl ethers, suggests that they may share similar mechanisms of toxicity. The presence of the chloroethyl group in this compound indicates a potential for alkylating activity, which is a hallmark of many carcinogens. The chlorine atom, being a good leaving group, can be displaced by nucleophiles, leading to the alkylation of biological molecules. This reactivity is a key factor in the toxicity of many haloalkyl compounds. epa.gov While direct carcinogenicity data for this compound is not as extensive as for BCME, the structural analogy warrants a high degree of caution and suggests that it should be handled as a potential carcinogen.

It is important to note that technical-grade chloromethyl methyl ether (CMME) is often contaminated with BCME, which complicates the assessment of its independent carcinogenicity. nih.govcanada.ca However, both BCME and technical-grade CMME are classified as known human carcinogens. nih.govnih.gov

| Compound | CAS Number | Carcinogenic Potential | Primary Mechanism |

| This compound | 623-97-2 | Potential carcinogen (based on structural analogy) | Alkylation |

| Bis(chloromethyl)ether (BCME) | 542-88-1 | Known human carcinogen nih.govnih.govwikipedia.org | DNA alkylation nih.govnih.goviarc.frpsu.edu |

| Chloromethyl methyl ether (CMME) | 107-30-2 | Known human carcinogen (technical grade) nih.govnih.gov | Alkylation (often contaminated with BCME) nih.govcanada.ca |

Differentiation from Chemotherapeutic Nitrosoureas (e.g., BCNU) in Terms of Mechanism

While both this compound and chemotherapeutic nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine) are alkylating agents, their mechanisms of action and biological consequences differ significantly. BCNU is a well-established anticancer drug used in the treatment of various malignancies, including brain tumors. ontosight.aiontosight.ai

In contrast, while this compound is also an alkylating agent, there is no evidence to suggest that it acts as a bifunctional agent to the same extent as BCNU. Its primary mode of action is likely through monofunctional alkylation, where it reacts with a single nucleophilic site on a macromolecule. While monofunctional alkylation can still be genotoxic, it is generally considered less cytotoxic than the interstrand cross-linking induced by agents like BCNU.

Furthermore, the decomposition pathways of these compounds differ. BCNU decomposes in vivo to generate a variety of reactive species, including chloroethylating and carbamoylating agents. acs.orgacs.org This complex decomposition contributes to its broad spectrum of biological activity and also to its toxicity profile, which includes myelosuppression and pulmonary toxicity. ontosight.aibccancer.bc.ca The decomposition of this compound is expected to be simpler, primarily yielding chloroethylating species.

| Feature | This compound | BCNU (Carmustine) |

| Primary Mechanism | Monofunctional alkylation (presumed) | Bifunctional alkylation (DNA cross-linking) ontosight.aiontosight.ainih.govresearchgate.net |

| Key Reactive Species | Chloroethylating species | Chloroethylating and carbamoylating species nih.govacs.orgacs.org |

| Biological Outcome | Potential for genotoxicity and carcinogenicity | Cytotoxicity, inhibition of DNA replication and transcription ontosight.ainih.govresearchgate.net |

| Therapeutic Use | None | Anticancer agent ontosight.aiontosight.ai |

Implications of Haloalkyl Structure on Biological Activity

In the case of this compound, the chloroethyl group is the primary driver of its reactivity. The electronegativity of the chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. epa.gov This reactivity is fundamental to its potential to act as an alkylating agent. The presence of two such groups in the molecule increases the potential for multiple alkylation events.

The biological activity of haloalkyl compounds is not solely dependent on their alkylating potential. Factors such as lipophilicity, which influences membrane permeability and distribution within the body, also play a crucial role. researchgate.net Halogenation can significantly alter the physicochemical properties of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. nih.gov For instance, the introduction of halogen atoms can enhance the lipophilicity of a compound, potentially leading to increased absorption and distribution into tissues. nih.govresearchgate.net

Structure-activity relationship studies of various haloalkyl compounds have shown that even small changes in the structure, such as the position of the halogen atom or the type of halogen, can have a profound impact on biological activity. nih.gov For example, in a series of halophenols, the type and position of the halogen atom significantly influenced their protein tyrosine kinase inhibitory activity. nih.gov This highlights the importance of considering the specific structural features of this compound when assessing its potential biological effects.

The reactivity of the haloalkyl group can also be influenced by the surrounding molecular framework. In the case of this compound, the carbonate ester linkage may influence the stability and reactivity of the chloroethyl groups.

Environmental Behavior and Degradation Studies

Environmental Fate Pathways of Halogenated Carbonates

Halogenated organic compounds, a class to which bis(1-chloroethyl) carbonate belongs, can undergo several transformations in the environment. The primary pathways for degradation are dictated by the compound's chemical structure and the specific environmental conditions it encounters, such as the presence of water, sunlight, and reactive chemical species.

In aqueous environments, hydrolysis is a significant degradation pathway for many halogenated compounds. For chloroalkyl ethers, which are structurally similar to this compound, this process can be particularly rapid. For instance, bis(chloromethyl) ether hydrolyzes quickly in water to form formaldehyde (B43269) and hydrogen chloride canada.ca. This rapid breakdown in water suggests that compounds like this compound are unlikely to persist for long periods in aquatic systems, limiting their mobility in soil and potential to reach groundwater canada.cacanada.ca.

Table 1: Hydrolysis Products of Analogous Chloroalkyl Ethers

| Compound | Hydrolysis Products |

|---|

Photolytic and oxidative processes are other crucial routes for the breakdown of halogenated organic compounds. Photodegradation involves the breakdown of chemicals by sunlight nih.gov. The effectiveness of this process for halogenated compounds often depends on the type of halogen present. Studies on halogenated disinfection by-products show that the order of photodegradation is generally iodinated > brominated > chlorinated compounds, indicating that chlorinated compounds like this compound are the most resistant to breakdown by sunlight researchgate.netnih.gov. The primary mechanism in the photodegradation of many halogenated substances is dehalogenation, the removal of halogen atoms nih.govnih.gov.

Oxidative degradation, particularly through in-situ chemical oxidation (ISCO), is a common remediation technique for contaminated sites. However, fully halogenated compounds can be difficult to treat with this method because the carbon-halogen bonds are resistant to attack by the typical oxidative species used, such as sulfate (B86663) and hydroxyl radicals acs.org. While this compound is not fully halogenated, the presence of chlorine atoms can slow down oxidative degradation compared to non-halogenated counterparts acs.org.

Potential for Peroxide Formation

Certain classes of chemicals, including ethers and analogous structures, have the potential to form explosive peroxides over time through a process of autoxidation osu.edulouisville.edu. This represents a significant, though often overlooked, aspect of their chemical behavior.

This compound can be classified as a peroxide-forming chemical analog based on its molecular structure. The key feature of many peroxide-forming compounds is the presence of a C-H bond on a carbon atom that is adjacent to an ether oxygen stanford.eduoregonstate.edu. This compound possesses this structural feature. The carbonate group is flanked by two 1-chloroethyl groups, each having a hydrogen atom on the carbon directly bonded to an oxygen atom. This structure is analogous to ethers, which are well-known peroxide formers louisville.eduodu.edu. Therefore, it is prudent to consider this compound as a potential peroxide-former.

The mechanism of peroxide formation is typically a free-radical reaction with atmospheric oxygen, often initiated by light, heat, or the presence of contaminants osu.edulouisville.edu. The process of autoxidation proceeds as follows:

Initiation : A hydrogen atom is abstracted from the carbon adjacent to the oxygen, forming a free radical. This step is facilitated by the presence of UV light or heat osu.edu.

Propagation : The resulting carbon-centered radical reacts with molecular oxygen (O2) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the carbonate, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.

Termination : The reaction stops when radicals combine with each other.

Over time, these hydroperoxides can concentrate, especially if the chemical is evaporated, and may form shock-sensitive, explosive crystals louisville.edu. The presence of an inhibitor, such as butylated hydroxy toluene (B28343) (BHT), is often added by manufacturers to scavenge oxygen and slow down peroxide formation louisville.edu.

Environmental Monitoring and Analytical Challenges

Detecting and quantifying halogenated carbonates in environmental media presents several analytical challenges. The methods used must be both highly sensitive and selective to measure potentially low concentrations in complex matrices like water, soil, and air chromatographyonline.com.

Gas chromatography (GC) is a common technique for analyzing volatile halogenated hydrocarbons. It is often paired with a selective detector, such as an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification chromatographyonline.comnih.govnih.gov. For water-soluble compounds like the related bis(2-chloroethyl) ether, direct aqueous injection GC has been developed as a specific analytical method epa.gov.

Table 2: Common Analytical Techniques for Halogenated Organic Compounds

| Technique | Detector | Application Notes |

|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds chromatographyonline.com. |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides specific identification of unknown compounds nih.gov. |

Key challenges in the environmental analysis of these compounds include:

Development of Sensitive Detection Methods in Environmental Matrices

The detection of this compound in complex environmental samples such as water, soil, and air necessitates the development of highly sensitive and selective analytical methods. While specific methods for this compound are not extensively documented in the public literature, established analytical techniques for other chlorinated organic compounds can be adapted for its quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated esters and carbonates. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it a suitable choice for detecting trace levels of this compound. For enhanced sensitivity, particularly in complex matrices, techniques such as solid-phase extraction (SPE) can be employed for sample pre-concentration and cleanup.

Another promising approach is the use of a gas chromatograph equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds. This method can provide low detection limits, making it ideal for environmental monitoring where concentrations are expected to be in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.

Table 1: Potential Analytical Methods for the Detection of this compound in Environmental Matrices (Illustrative Examples)

| Analytical Technique | Matrix | Sample Preparation | Typical Detection Limit (Illustrative) | Reference Compounds |

| GC-MS | Water | Liquid-liquid extraction, Solid-phase extraction | 0.1 - 10 µg/L | Chlorinated esters, Phthalate esters nih.gov |

| GC-ECD | Soil | Soxhlet extraction, Ultrasonic extraction | 0.01 - 1 µg/kg | Chlorinated pesticides, PCBs |

| GC-MS (Headspace) | Air | Adsorption on sorbent tubes, Thermal desorption | 0.1 - 5 ng/m³ | Volatile organic compounds |

| LC-MS/MS | Water | Direct injection, Solid-phase extraction | 0.05 - 5 µg/L | Polar organic pollutants |

| TOX Analyzer | Water | Carbon adsorption, Combustion, Microcoulometry | 1 - 20 µg/L as Cl⁻ | Total Organic Halides epa.gov |

Note: The detection limits provided in this table are illustrative and based on the analysis of structurally similar compounds. Actual detection limits for this compound would need to be determined through method development and validation studies.

Assessment of Degradation Products in the Environment

The degradation of this compound in the environment is expected to proceed through several pathways, primarily hydrolysis and biodegradation. The presence of both carbonate and chloroalkyl functionalities suggests a complex degradation profile.

Hydrolysis: The ester linkages in the carbonate group are susceptible to hydrolysis, which can be catalyzed by acids or bases. This process would likely lead to the formation of 1-chloroethanol (B3344066) and carbon dioxide. The rate of hydrolysis is dependent on environmental conditions such as pH and temperature. Given the reactivity of similar compounds like bis(chloromethyl) ether, which hydrolyzes rapidly in water, this compound is also expected to undergo hydrolysis, although likely at a slower rate. The hydrolysis of bis(chloromethyl) ether yields formaldehyde and hydrochloric acid canada.canih.gov. By analogy, the hydrolysis of this compound would be expected to initially yield 1-chloroethanol and carbonic acid (which would decompose to CO2 and water).

Biodegradation: Microbial degradation is another important pathway for the removal of organic pollutants from the environment. Microorganisms may utilize this compound as a carbon source, leading to its breakdown into simpler, less harmful substances. The biodegradation of chlorinated aliphatic compounds can occur under both aerobic and anaerobic conditions researchgate.neteurochlor.org. Aerobic degradation often involves oxidative pathways, while anaerobic degradation typically proceeds through reductive dechlorination. Potential intermediate degradation products could include chloroacetic acid and other chlorinated organic acids before complete mineralization to carbon dioxide, water, and chloride ions. The biodegradation of other dialkyl carbonates is known to occur, suggesting a similar fate for this compound frontiersin.orgmdpi.com.

The identification and quantification of these degradation products are essential for a comprehensive environmental risk assessment. Analytical techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS) are invaluable for separating and identifying these transformation products in environmental samples.

Table 2: Potential Degradation Products of this compound in the Environment (Hypothetical)

| Degradation Pathway | Potential Intermediate Products | Final Mineralization Products | Analytical Method for Detection |

| Hydrolysis | 1-Chloroethanol, Carbonic acid | Carbon dioxide, Water, Chloride ions | GC-MS, IC |

| Aerobic Biodegradation | 1-Chloroethanol, Chloroacetic acid, Glycolic acid | Carbon dioxide, Water, Chloride ions | LC-MS/MS, GC-MS (after derivatization) |

| Anaerobic Biodegradation (Reductive Dechlorination) | Ethyl carbonate, Ethanol, Acetaldehyde (B116499) | Methane, Carbon dioxide, Water | GC-MS, Headspace GC-FID |

Note: The degradation products listed are hypothetical and based on the known degradation pathways of structurally related compounds. Further experimental studies are required to confirm the actual degradation products of this compound in various environmental compartments.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on quantum mechanics, are instrumental in elucidating the electronic structure and intrinsic reactivity of molecules. These methods can predict a variety of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like Bis(1-chloroethyl) carbonate. DFT calculations can be employed to determine a range of molecular properties that are crucial for understanding its chemical behavior.

Key molecular properties of this compound that can be calculated using DFT include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding its shape and steric properties.

Electronic Properties: The distribution of electrons within the molecule can be analyzed to identify electron-rich and electron-deficient regions. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for predicting reactivity. A lower LUMO energy, for instance, would suggest a higher susceptibility to nucleophilic attack.

Vibrational Frequencies: DFT can simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can aid in the interpretation of experimental spectroscopic data and confirm the molecular structure.

Charge Distribution: The partial charges on each atom can be calculated, providing insight into the polarity of different bonds and the molecule as a whole. The presence of electronegative chlorine and oxygen atoms is expected to create significant partial positive charges on the adjacent carbon atoms, making them electrophilic centers.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles. |

| Dipole Moment | 2.5 D | A significant dipole moment suggests a polar molecule, which influences its solubility and intermolecular interactions. |

| C=O Bond Length | 1.20 Å | Provides information on the strength and character of the carbonyl bond. |

| C-Cl Bond Length | 1.78 Å | Provides information on the strength and reactivity of the carbon-chlorine bond. |